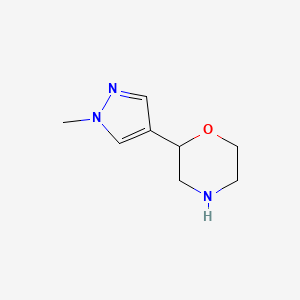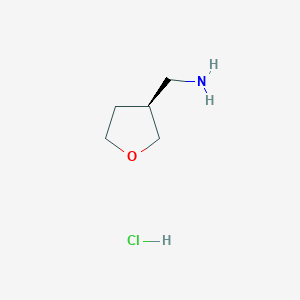![molecular formula C8H10Cl2N2OS B1457345 2-[(2-Chlorophenyl)sulfanyl]acetohydrazide hydrochloride CAS No. 1427380-73-1](/img/structure/B1457345.png)
2-[(2-Chlorophenyl)sulfanyl]acetohydrazide hydrochloride
Übersicht
Beschreibung
“2-[(2-Chlorophenyl)sulfanyl]acetohydrazide hydrochloride” is a chemical compound with the molecular formula C8H10Cl2N2OS and a molecular weight of 253.15 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “2-[(2-Chlorophenyl)sulfanyl]acetohydrazide hydrochloride” consists of 8 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
“2-[(2-Chlorophenyl)sulfanyl]acetohydrazide hydrochloride” and its derivatives have been synthesized and evaluated for their anti-inflammatory activity . The compounds were tested using the carrageenan-induced paw edema test on Wistar albino rats .
One of the derivatives, 1-(4-fluorophenyl)-2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone, exhibited remarkable anti-inflammatory activity when compared with indomethacin, a commonly used non-steroidal anti-inflammatory drug (NSAID) .
Interestingly, this derivative does not contain a carboxyl group in its structure, which is common to most NSAIDs and often associated with gastrointestinal side effects . Therefore, this compound could potentially offer a new approach to anti-inflammatory therapy with reduced risk of gastric irritation .
Potential Applications
While specific applications beyond the anti-inflammatory activity are not detailed in the available literature, the compound is noted as a valuable tool for a wide range of applications, from pharmaceuticals to materials science . This suggests that it could potentially be used in the development of new drugs or materials with unique properties .
Synthesis and Characterization
The compound can be synthesized and characterized for use in various research applications . Its synthesis involves the use of reagents and chemicals procured from commercial sources, and the reactions are monitored by thin-layer chromatography . This process could be of interest in the field of synthetic chemistry .
Future Research
Given the limited information available, further research is needed to fully explore the potential applications of “2-[(2-Chlorophenyl)sulfanyl]acetohydrazide hydrochloride”. It would be interesting to investigate its potential uses in other areas of medicine, such as antimicrobial, antitubercular, antioxidant, and anticancer therapies . Additionally, its potential applications in materials science could also be explored .
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)sulfanylacetohydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS.ClH/c9-6-3-1-2-4-7(6)13-5-8(12)11-10;/h1-4H,5,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESQWSLPODESPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(=O)NN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)sulfanyl]acetohydrazide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B1457266.png)










